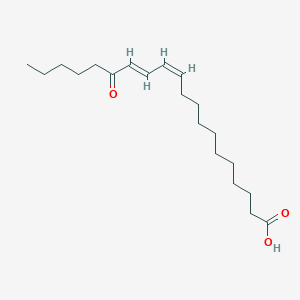

15-OxoEDE

Description

15-oxo-11Z,13E-eicosadienoic acid has been reported in Pseudo-nitzschia multistriata with data available.

Properties

IUPAC Name |

(11Z,13E)-15-oxoicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCMHXPXGACWLJ-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of 15-oxo-EDE: An Electrophilic Mediator in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) is an oxidized, electrophilic lipid mediator derived from the enzymatic processing of polyunsaturated fatty acids. As a member of the oxylipin family, it possesses a chemically reactive α,β-unsaturated ketone moiety that enables it to interact with and modulate key cellular signaling proteins. This document provides a comprehensive technical overview of the biosynthesis, mechanisms of action, and biological roles of 15-oxo-EDE, with a particular focus on its involvement in anti-inflammatory and cytoprotective signaling pathways. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to serve as a resource for researchers investigating electrophilic lipid mediators and their therapeutic potential.

Introduction

Oxidized lipids, or oxylipins, are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] These molecules play critical roles in a myriad of physiological and pathophysiological processes, including inflammation, immune response, and tissue homeostasis.[2] A specific subset of oxylipins, known as electrophilic oxo-lipids, contains reactive α,β-unsaturated carbonyl groups. This structural feature allows them to form covalent adducts with nucleophilic amino acid residues (primarily cysteine) on key regulatory proteins, thereby modulating their function.

15-oxo-EDE is an endogenous oxoeicosadienoic acid metabolite that has emerged as a significant player in cellular signaling.[3] Functionally related to the more extensively studied 15-oxo-eicosatetraenoic acid (15-oxo-ETE), 15-oxo-EDE is characterized by its electrophilic nature, which underpins its biological activity.[2] This guide details the current understanding of 15-oxo-EDE's role as a signaling molecule, focusing on its biosynthesis and its influence on major anti-inflammatory and antioxidant pathways.

Biosynthesis and Metabolism

15-oxo-EDE is not a primary product of fatty acid oxidation but is formed through a multi-step enzymatic cascade. The pathway begins with the oxidation of its precursor fatty acid, leading to a hydroxylated intermediate, which is subsequently oxidized to the final keto-derivative.

The established pathway for the closely related compound 15-oxo-ETE provides a clear blueprint for 15-oxo-EDE biosynthesis.[2][4] The process begins with a precursor PUFA, which is first converted to a hydroperoxy derivative by a lipoxygenase (LOX) or cyclooxygenase (COX) enzyme. This unstable intermediate is rapidly reduced to a more stable hydroxyl fatty acid (e.g., 15-HEDE). The final and critical step is the oxidation of the hydroxyl group to a ketone by the cytosolic, NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), conferring the electrophilic character to the molecule.[2][5]

Once formed, electrophilic lipids like 15-oxo-EDE can be metabolized further. A primary route of inactivation is through conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[2] This process forms a stable adduct, effectively quenching the electrophilic reactivity of 15-oxo-EDE and targeting it for elimination.

Core Signaling Pathways and Mechanisms of Action

The electrophilic nature of 15-oxo-EDE allows it to function as a covalent modifier of specific sensor proteins, leading to the modulation of critical signaling pathways. Its primary modes of action are the activation of the Nrf2-dependent antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its continuous degradation.[6][7] Electrophiles like 15-oxo-EDE can covalently modify specific cysteine residues on Keap1.[8] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates, and translocates to the nucleus.[6] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase 1 (NQO1), initiating a powerful antioxidant and anti-inflammatory gene expression program.[2][7] Studies on 15-oxo-ETE show significant induction of HO-1 protein expression in THP-1 cells at concentrations of 25 µM.[2]

Inhibition of the NF-κB Pro-Inflammatory Pathway

The transcription factor NF-κB is a central mediator of inflammatory responses.[8] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the subsequent release of NF-κB.[9] Released NF-κB then moves to the nucleus to drive the expression of pro-inflammatory genes, such as cytokines and chemokines.[9]

Electrophilic lipids like 15-oxo-ETE have been shown to inhibit NF-κB signaling by directly targeting the IKK complex, specifically the IKKβ subunit.[2] Covalent adduction of a critical cysteine residue in the activation loop of IKKβ by the electrophile prevents its kinase activity.[2][8] This inhibition blocks IκB phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[2]

Other Potential Signaling Roles

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Oxo-lipids are known to be ligands for nuclear receptors, including PPARγ.[2][4] Activation of PPARγ has profound anti-inflammatory and metabolic regulatory effects.[10][11] The structural similarity of 15-oxo-EDE to other PPARγ agonists suggests it may also function through this pathway, although direct binding and activation data are still needed.

-

Akt Pathway: The related metabolite 15-oxo-ETE has been demonstrated to protect pulmonary artery smooth muscle cells (PASMCs) from apoptosis by activating the pro-survival Akt signaling pathway.[12] This suggests a potential role for 15-oxo-EDE in regulating cell viability and apoptosis in specific cellular contexts.

Quantitative Data Summary

Quantitative data on the biological activity of 15-oxo-EDE is currently limited. However, its potency in inhibiting key inflammatory enzymes has been characterized. The available data is summarized below.

| Parameter | Target Enzyme/Pathway | Cell/System | Value | Reference(s) |

| IC₅₀ | 5-Lipoxygenase (5-LO) | Rat Basophilic Leukemia (RBL-1) cells | 55 µM | [1][13][14] |

Table 1: Quantitative biological activity of 15-oxo-EDE.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 15-oxo-EDE. These protocols are synthesized from established methods for analyzing oxylipins and their effects on cellular signaling.

Quantification of 15-oxo-EDE by LC-MS/MS

This protocol describes a method for the extraction and quantitative analysis of 15-oxo-EDE from biological samples (e.g., cell culture supernatants or tissue homogenates) using liquid chromatography-tandem mass spectrometry.

Methodology:

-

Sample Preparation and Extraction:

-

To 1 mL of aqueous sample (e.g., cell culture media, plasma), add an antioxidant solution (e.g., BHT) and an internal standard (e.g., a stable isotope-labeled version like 15-oxo-[d4]-EDE) to correct for extraction efficiency.[1]

-

Acidify the sample to pH ~3.5 with dilute acid (e.g., 1M HCl).

-

Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by acidified water.

-

Load the sample, wash with acidified water to remove salts, and elute the lipids with a non-polar solvent like methyl formate or ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from ~30% B to 100% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The specific parent-to-daughter ion transition for 15-oxo-EDE must be determined empirically. For the related 15-oxo-ETE (m/z 319.2), a common transition is 319.2 → 219.2.[2] For 15-oxo-EDE (MW 322.5), the precursor ion [M-H]⁻ would be m/z 321.5. A plausible product ion would result from cleavage adjacent to the keto group.

-

Quantification: Create a standard curve using known amounts of a purified 15-oxo-EDE standard. Quantify the endogenous 15-oxo-EDE in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

5-Lipoxygenase (5-LO) Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential of 15-oxo-EDE on 5-LO activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Tris buffer (50 mM, pH 7.5) or phosphate buffer (50 mM, pH 6.3).[2][3]

-

Enzyme Solution: Prepare a working solution of recombinant human 5-LOX in the assay buffer. The final concentration should be determined based on manufacturer guidelines or preliminary optimization experiments.

-

Substrate Solution: Prepare a stock solution of arachidonic acid (or linoleic acid) in ethanol. Dilute to a working concentration in the assay buffer just before use.

-

Test Compound: Prepare a stock solution of 15-oxo-EDE in a suitable solvent (e.g., ethanol or DMSO). Create a series of dilutions to test a range of concentrations.

-

-

Assay Procedure (Spectrophotometric):

-

In a 96-well UV-transparent plate, add the assay buffer, the 5-LOX enzyme solution, and the test compound (15-oxo-EDE) or vehicle control.

-

Incubate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (arachidonic acid).

-

Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the product.[2]

-

Monitor the absorbance kinetically for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of 15-oxo-EDE relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Nrf2/ARE Reporter Assay

This cell-based assay measures the ability of 15-oxo-EDE to activate the Nrf2 signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HeLa, HepG2, or AREc32 reporter cells).

-

Seed cells in a multi-well plate.

-

If not using a stable reporter line, co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of multiple ARE repeats (pGL4.21-3xARE) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Cell Treatment:

-

After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of 15-oxo-EDE or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Incubate the cells for a defined period (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold induction of ARE-luciferase activity for each treatment condition relative to the vehicle-treated control.

-

Plot the fold induction against the concentration of 15-oxo-EDE to generate a dose-response curve.

-

Conclusion and Future Directions

15-oxo-EDE is an endogenous electrophilic lipid mediator with significant potential to modulate cellular signaling, particularly in the context of inflammation and oxidative stress. Its ability to inhibit the pro-inflammatory 5-LO enzyme and activate the cytoprotective Keap1-Nrf2 pathway, while simultaneously suppressing the pro-inflammatory NF-κB cascade, positions it as a key molecule in the resolution of inflammation.

While the parallels drawn from its structural and functional analog, 15-oxo-ETE, are informative, further research is required to fully elucidate the specific roles of 15-oxo-EDE. Future investigations should focus on:

-

Receptor Identification: Determining if 15-oxo-EDE directly binds to and activates nuclear receptors like PPARγ.

-

Proteomic Target Discovery: Identifying the full spectrum of cellular proteins that are covalently modified by 15-oxo-EDE to uncover novel signaling roles.

-

In Vivo Studies: Evaluating the physiological and therapeutic effects of 15-oxo-EDE in animal models of inflammatory diseases.

A deeper understanding of the biological activities of 15-oxo-EDE will provide valuable insights into the endogenous control of inflammation and may pave the way for novel therapeutic strategies that leverage the signaling potential of electrophilic lipids.

References

- 1. 5-lipoxygenase inhibitory assay [bio-protocol.org]

- 2. biorxiv.org [biorxiv.org]

- 3. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structur… [ouci.dntb.gov.ua]

- 6. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Nuclear Factor Erythroid 2-Related Factor-2 by Oxylipin from Mangifera indica Leaves - PMC [pmc.ncbi.nlm.nih.gov]

15-oxo-EDE as an endogenous metabolite

An In-depth Technical Guide on 15-oxo-EDE as an Endogenous Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) is an endogenous oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids.[1] This technical guide provides a comprehensive overview of 15-oxo-EDE, its biosynthesis, metabolism, and diverse biological activities. While research on 15-oxo-EDE is emerging, much of our understanding of its functional significance is inferred from studies on the closely related and more extensively characterized analog, 15-oxoeicosatetraenoic acid (15-oxo-ETE). This document details the roles of these metabolites in inflammation, cellular stress responses, proliferation, and apoptosis. We present key quantitative data, detailed experimental protocols for their analysis, and visual diagrams of their core signaling pathways to serve as a resource for professionals in biomedical research and drug development.

Introduction

15-oxo-EDE is a polyunsaturated fatty acid derivative classified as an endogenous metabolite.[1] It is structurally defined by a 20-carbon chain with a keto group at carbon 15 and conjugated double bonds at positions 11 (Z) and 13 (E).[1] As a member of the oxylipin family, 15-oxo-EDE is part of a large group of bioactive lipid mediators involved in a wide array of physiological and pathological processes.[1]

A significant portion of the research relevant to 15-oxo-EDE has been conducted on its structural analog, 15-oxo-ETE. This related compound, derived from arachidonic acid, contains an α,β-unsaturated ketone moiety that confers it with electrophilic properties, allowing it to interact with and modulate the function of key cellular proteins.[2][3] These interactions are central to its biological effects, which include potent anti-inflammatory, antioxidant, and anti-proliferative activities.[2][4][5] This guide will cover the known properties of 15-oxo-EDE and draw extensively from the literature on 15-oxo-ETE to provide a broader understanding of this class of signaling molecules.

Biosynthesis and Metabolism

The production of 15-oxo-EDE and its analogs is a tightly regulated enzymatic process. 15-oxo-EDE is directly produced from the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE).[6][7]

The biosynthetic pathway for the more thoroughly studied 15-oxo-ETE is multi-stepped, beginning with the essential fatty acid, arachidonic acid (AA).[2][8]

-

Release of Arachidonic Acid: AA is liberated from membrane phospholipids.

-

Oxygenation: Enzymes such as 15-lipoxygenase (15-LO) or cyclooxygenase-2 (COX-2) oxygenate AA to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2][8][9]

-

Oxidation: The crucial final step is the oxidation of the hydroxyl group of 15(S)-HETE by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to yield the electrophilic ketone, 15-oxo-ETE.[2][4][5][8]

The biological activity of 15-oxo-ETE is terminated through metabolic inactivation, primarily through conjugation with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs) and results in the formation of a 15-oxo-ETE-GSH adduct, which neutralizes its electrophilic reactivity.[2]

Biological Activities and Signaling Pathways

Anti-inflammatory and Immunomodulatory Effects

15-oxo-EDE and its analogs are potent modulators of inflammatory pathways.

-

5-Lipoxygenase (5-LO) Inhibition: 15-oxo-EDE has been shown to directly inhibit the 5-LO enzyme with an IC50 value of 55 µM.[1][6] This action blocks the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators, suggesting a direct anti-inflammatory role.[1]

-

NF-κB Pathway Inhibition: The related metabolite 15-oxo-ETE suppresses pro-inflammatory signaling mediated by the transcription factor NF-κB.[2][3] This is achieved through the inhibition of IKKβ, a key kinase in the NF-κB activation cascade. By preventing the degradation of the inhibitory protein IκBα, 15-oxo-ETE effectively traps NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[2]

Cellular Stress Response

As an electrophilic species, 15-oxo-ETE is a signaling mediator that activates protective cellular stress responses. It post-translationally modifies nucleophilic cysteine residues on key sensor proteins, most notably Keap1.[2][3] This modification disrupts the Keap1-Nrf2 complex, liberating the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a suite of cytoprotective genes, including antioxidant enzymes.[2]

Regulation of Cell Proliferation and Apoptosis

The effects of these metabolites on cell fate are context-dependent.

-

Anti-Proliferative Activity: 15-oxo-ETE inhibits the proliferation of human vascular endothelial cells by suppressing DNA synthesis, indicating a potential anti-angiogenic role relevant to cancer research.[4][5][8]

-

Pro-Survival Activity: In contrast, 15-oxo-ETE protects pulmonary arterial smooth muscle cells (PASMCs) from serum deprivation-induced apoptosis.[10] This protective effect is mediated through the activation of the pro-survival Akt signaling pathway, leading to increased expression of the anti-apoptotic protein Bcl-2 and reduced caspase-3 activity.[10] This finding suggests a potential role in the pathology of pulmonary arterial hypertension (PAH).[10]

Other Potential Activities

Preliminary studies have indicated that 15-oxo-EDE may possess inhibitory effects against certain bacterial strains, though the mechanisms remain to be elucidated.[1]

Quantitative Data Summary

Quantitative data is crucial for understanding the potency and physiological relevance of 15-oxo-EDE and its analogs.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 15-oxo-EDE | C₂₀H₃₄O₃ | 322.48 | 105835-44-7[1] |

| 15-oxo-ETE | C₂₀H₃₀O₃ | 318.45 | N/A |

Table 2: In Vitro Bioactivity and Pharmacological Data

| Compound/Inhibitor | Target | Effect | Value | Cell Line/System |

|---|---|---|---|---|

| 15-oxo-EDE | 5-Lipoxygenase (5-LO) | Inhibition | IC₅₀: 55 µM[1][6][7] | RBL-1 Cells |

| CAY10397 | 15-PGDH | Inhibition of 15-oxo-ETE formation (from AA) | IC₅₀: 17.3 µM[8] | R15L Macrophages |

| CAY10397 | 15-PGDH | Inhibition of 15-oxo-ETE formation (from 15(S)-HETE) | IC₅₀: 13.2 µM[8] | R15L Macrophages |

Table 3: Reported Endogenous and In Vitro Concentrations of 15-Oxo-ETE

| Cell Type / Condition | Treatment | Measured Concentration |

|---|---|---|

| THP-1 Cells | 25 µM 15-oxo-ETE (1.5 hr) | Intracellular: 2.92 ± 0.36 µM[2] |

| THP-1 Cells | 25 µM 15-oxo-ETE (12 hr) | Intracellular: 1.59 ± 0.18 µM[2] |

| Rat Intestinal Epithelial Cells | 1 µM A-23187 (ionophore) | Endogenous: 0.84 ± 0.06 pmol/10⁶ cells[2] |

Key Experimental Protocols

Accurate detection and quantification are essential for studying these lipid mediators. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology.[4][8]

Quantification of 15-Oxo-EDE/ETE by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of eicosanoids from cell culture media.

1. Sample Preparation and Internal Standards:

-

To 2.0 mL of cell culture media, add an appropriate deuterated or ¹³C-labeled internal standard for the analyte of interest.

-

Add ethanol to a final concentration of 10% (v/v) to precipitate proteins.[11]

-

Centrifuge the sample (e.g., 5 min at 3000 rpm) to pellet cellular debris.[11]

-

For intracellular analysis, scrape adherent cells directly into methanol to quench enzymatic activity and lyse the cells before proceeding.[11]

2. Solid-Phase Extraction (SPE):

-

Condition a C18 or polymeric SPE column (e.g., Strata® X) by washing with 2 mL of methanol, followed by 2 mL of water.[11]

-

Apply the supernatant from the prepared sample to the column.

-

Wash the column with 1 mL of 10% methanol to remove polar impurities.[11]

-

Elute the eicosanoids with 1 mL of 100% methanol.[11]

3. Final Preparation:

-

Dry the eluant completely under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water:acetonitrile:formic acid 63:37:0.02, v/v/v) for LC-MS/MS analysis.[11]

4. LC-MS/MS Analysis:

-

Chromatography: Perform separation on a reverse-phase C18 column (e.g., 2.1 x 250 mm) with a gradient elution.[11] A typical mobile phase system consists of Solvent A (water with 0.02% formic acid) and Solvent B (acetonitrile with 0.02% formic acid).

-

Mass Spectrometry: Analyze using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. An example MRM transition for a derivative of 15-oxo-ETE is m/z 317 → 273.[4]

In Vitro Cell-Based Assay for Signaling

This protocol describes a general method for assessing the activation of the Nrf2 pathway by Western blot.

1. Cell Culture and Treatment:

-

Plate cells (e.g., THP-1 monocytes) at a suitable density and allow them to adhere or differentiate as required.

-

Replace the media with low-serum media (e.g., 1% FBS) prior to treatment.[2]

-

Treat cells with 15-oxo-ETE (e.g., 25 µM) for a specified time course (e.g., 12-18 hours).[2] Include a vehicle control (e.g., ethanol).

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells by scraping into RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Incubate on ice, then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize sample concentrations and add Laemmli sample buffer. Heat samples to denature proteins.

4. Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band densitometry to quantify changes in protein levels.

Conclusion and Future Directions

15-oxo-EDE and the related electrophilic fatty acid 15-oxo-ETE are endogenous metabolites with significant and diverse biological activities. Their ability to modulate key signaling pathways, including NF-κB and Nrf2, positions them as important regulators of inflammation and cellular homeostasis.[2] Their anti-proliferative and cell-specific pro-survival effects highlight their potential as therapeutic leads or targets in diseases ranging from cancer to pulmonary arterial hypertension.[4][10]

Future research should focus on several key areas:

-

Receptor Identification: The specific receptors or primary protein targets for these lipids, particularly for their pro-survival effects, remain to be fully identified.

-

In Vivo Validation: The majority of studies have been conducted in vitro. Translating these findings into relevant animal models of inflammation, cancer, and PAH is a critical next step.

-

Pharmacokinetics: Understanding the in vivo stability, distribution, and metabolism of 15-oxo-EDE is essential for any therapeutic development.

-

Functional Differentiation: Further work is needed to delineate the unique versus overlapping biological roles of 15-oxo-EDE and 15-oxo-ETE.

This guide provides a foundational resource for scientists aiming to explore the complex biology and therapeutic potential of this fascinating class of endogenous metabolites.

References

- 1. 15-oxo-11Z,13E-eicosadienoic acid | Benchchem [benchchem.com]

- 2. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 8. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 10. 15-oxo-Eicosatetraenoic acid prevents serum deprivation-induced apoptosis of pulmonary arterial smooth muscle cells by activating pro-survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

An In-Depth Technical Guide to 15-oxo-11Z,13E-eicosadienoic Acid: From Discovery to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDA), a naturally occurring oxylipin. It details the discovery, natural occurrence, biosynthesis, and key biological activities of this molecule, with a focus on its role in cellular signaling and inflammation. This document summarizes quantitative data, provides detailed experimental protocols for its study, and visualizes its known signaling pathways, serving as a vital resource for researchers in lipid biology and drug development.

Introduction

15-oxo-11Z,13E-eicosadienoic acid is a polyunsaturated fatty acid derivative belonging to the oxylipin family.[1] Oxylipins are oxidized fatty acids that play crucial roles as signaling molecules in a variety of physiological and pathological processes.[2] The unique structure of 15-oxo-EDA, featuring a conjugated enone system, imparts specific chemical reactivity and biological activity, positioning it as a molecule of interest for further investigation.

Discovery and Physicochemical Properties

While the definitive first report of the isolation and characterization of 15-oxo-11Z,13E-eicosadienoic acid from a natural source remains to be definitively cited in readily available literature, its synthesis and identification have been established. It is recognized as a metabolite of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE).[3]

Table 1: Physicochemical Properties of 15-oxo-11Z,13E-eicosadienoic Acid [4][5]

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₃ |

| Molecular Weight | 322.5 g/mol |

| IUPAC Name | (11Z,13E)-15-oxoicosa-11,13-dienoic acid |

| CAS Number | 105835-44-7 |

| Appearance | In solution |

| Purity | >95% (commercially available) |

| Storage | Ultra freezer |

| Predicted XlogP | 6.3 |

Natural Occurrence and Biosynthesis

Natural Occurrence

15-oxo-11Z,13E-eicosadienoic acid has been identified in various plant species and marine organisms. Its presence suggests a role in the chemical ecology and defense mechanisms of these organisms.

Table 2: Natural Sources of 15-oxo-11Z,13E-eicosadienoic Acid

| Organism | Phylum/Division | Tissue/Extract | Concentration/Abundance |

| Bidens pilosa | Magnoliophyta | Methanol extracts | 15,037 - 376,202 (arbitrary units)[1] |

| Eranthis longistipitata | Magnoliophyta | Leaves | Presence confirmed[1] |

| Pseudo-nitzschia multistriata | Bacillariophyta | - | Presence confirmed[4] |

Biosynthesis

15-oxo-11Z,13E-eicosadienoic acid is biosynthesized via the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). This conversion is catalyzed by dehydrogenases.[3] The enzymatic oxidation of polyunsaturated fatty acids is a fundamental process in the generation of a wide array of bioactive oxylipins.

Caption: Biosynthetic pathway of 15-oxo-11Z,13E-eicosadienoic acid.

Biological Activity and Signaling Pathways

The primary characterized biological activity of 15-oxo-11Z,13E-eicosadienoic acid is its inhibitory effect on 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[3]

Inhibition of 5-Lipoxygenase

15-oxo-EDA has been shown to inhibit 5-LOX with a reported IC50 of 55 µM.[6] By inhibiting 5-LOX, 15-oxo-EDA can attenuate the production of leukotrienes, thereby exerting anti-inflammatory effects.

Caption: Inhibition of the 5-Lipoxygenase pathway by 15-oxo-11Z,13E-eicosadienoic acid.

The inhibition of 5-LOX can have further downstream effects on signaling pathways regulated by leukotrienes. For instance, the reduction in leukotriene production can lead to decreased activation of inflammatory and apoptotic signaling cascades. Some studies on 5-LOX inhibitors have shown an impact on the PI3K/AKT signaling pathway, suggesting a potential, indirect role for 15-oxo-EDA in modulating cell survival and inflammation through this axis.[7]

Potential Interaction with PPARs

Fatty acids and their derivatives are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[8][9] While direct evidence for 15-oxo-EDA binding to PPARs is still emerging, other oxo-fatty acids have been shown to act as PPAR agonists.[3] This suggests a plausible, yet unconfirmed, signaling pathway for 15-oxo-EDA.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of 15-oxo-11Z,13E-eicosadienoic acid, as well as for assessing its biological activity.

Extraction and Purification of 15-oxo-EDA from Plant Material

This protocol is adapted from general methods for oxylipin extraction from plant tissues.

Caption: Workflow for the extraction and purification of 15-oxo-EDA.

-

Sample Preparation: Freeze fresh plant material (e.g., 1-5 g of Bidens pilosa leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Immediately transfer the powdered tissue to a tube containing a cold extraction solvent such as a mixture of methanol, water, and methyl-tert-butyl ether (MTBE). Add an appropriate internal standard for quantification.

-

Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases.

-

Collection: Carefully collect the upper organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried extract in a small volume of methanol/water.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the oxylipins with a solvent of higher organic content, such as ethyl acetate or a higher concentration of methanol.

-

-

Drying: Evaporate the eluate under nitrogen.

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Analysis: Confirm the purity and identity of the collected fractions using LC-MS/MS.

LC-MS/MS Analysis of 15-oxo-EDA

This protocol outlines a general method for the quantitative analysis of 15-oxo-EDA.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 84:16) with 0.1% formic acid.[12]

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M-H]⁻): m/z 321.2.[4]

-

Product Ions: Characteristic fragment ions for 15-oxo-EDA (e.g., m/z 277.2, 207.1).[4]

-

Internal Standard: Use a deuterated analog of a similar fatty acid for accurate quantification.

-

5-Lipoxygenase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 15-oxo-EDA on 5-lipoxygenase.

-

Reagents and Materials:

-

Human recombinant 5-lipoxygenase.

-

Arachidonic acid (substrate).

-

15-oxo-11Z,13E-eicosadienoic acid (test compound).

-

Assay buffer (e.g., Tris-HCl with CaCl₂ and ATP).

-

Spectrophotometer or HPLC system for product detection.

-

-

Procedure:

-

Pre-incubate the 5-lipoxygenase enzyme with various concentrations of 15-oxo-EDA or vehicle control in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at a controlled temperature (e.g., 37 °C).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the formation of 5-LOX products (e.g., leukotrienes or their stable metabolites) using a suitable method such as UV-Vis spectrophotometry (measuring the conjugated diene formation at 234 nm) or LC-MS/MS for specific product quantification.

-

Calculate the percentage of inhibition for each concentration of 15-oxo-EDA and determine the IC50 value.

-

Conclusion and Future Directions

15-oxo-11Z,13E-eicosadienoic acid is an intriguing bioactive lipid with established anti-inflammatory properties through the inhibition of the 5-lipoxygenase pathway. Its natural occurrence in diverse organisms points to its potential ecological significance. For researchers and drug development professionals, 15-oxo-EDA represents a promising lead compound for the development of novel anti-inflammatory agents.

Future research should focus on:

-

Elucidating the complete signaling network: Investigating the potential interaction of 15-oxo-EDA with other signaling pathways, particularly PPARs, will provide a more comprehensive understanding of its cellular effects.

-

In vivo studies: Evaluating the efficacy and safety of 15-oxo-EDA in animal models of inflammatory diseases is a crucial next step in its development as a therapeutic agent.

-

Structure-activity relationship studies: Synthesizing and testing analogs of 15-oxo-EDA will help to identify the key structural features responsible for its biological activity and to develop more potent and selective inhibitors of 5-lipoxygenase.

-

Expanding the search in nature: Further exploration of natural sources may reveal other organisms that produce 15-oxo-EDA or related compounds with unique biological activities.

This technical guide provides a solid foundation for the continued investigation of 15-oxo-11Z,13E-eicosadienoic acid, a molecule with significant potential in both basic research and therapeutic applications.

References

- 1. 15-oxo-11Z,13E-eicosadienoic acid | Benchchem [benchchem.com]

- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 15-oxo-11z,13e-eicosadienoic acid (C20H34O3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 10. aocs.org [aocs.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 15-oxo-11Z,13E-eicosadienoic Acid and its Role in Lipoxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE), focusing on its interaction with and inhibition of lipoxygenase (LOX) enzymes. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support research and development in inflammation and related therapeutic areas.

Introduction to 15-oxo-11Z,13E-eicosadienoic Acid (15-oxo-EDE)

15-oxo-11Z,13E-eicosadienoic acid is a biologically active oxo fatty acid belonging to the oxylipin family, which comprises oxygenated derivatives of polyunsaturated fatty acids.[1] It is derived from the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE).[2][3] The unique structure of 15-oxo-EDE, featuring conjugated double bonds at the 11Z and 13E positions and a ketone group at the 15th carbon, is critical to its biological activity, particularly in cellular signaling and inflammation.[3]

Chemical Properties:

-

Classification: Fatty Acyl [FA], Oxo fatty acid [FA0106][2]

The Lipoxygenase (LOX) Signaling Pathway

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid.[6][7] This enzymatic reaction is a crucial step in the biosynthesis of potent inflammatory mediators, including leukotrienes and lipoxins.[7] The LOX pathway plays a significant role in numerous physiological and pathological processes, including inflammation, immune responses, and cardiovascular diseases.[6][8] The major mammalian LOX isoforms are designated 5-LOX, 12-LOX, and 15-LOX, based on the carbon position they oxygenate on the arachidonic acid backbone.[7] Inhibition of these enzymes is a key strategy in the development of anti-inflammatory therapeutics.

Caption: The Lipoxygenase (LOX) signaling pathway, illustrating the inhibition point of 15-oxo-EDE.

Lipoxygenase Inhibition by 15-oxo-11Z,13E-eicosadienoic Acid

15-oxo-EDE has been identified as an inhibitor of the lipoxygenase pathway.[3] Specifically, it has demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation.[2][3] By inhibiting 5-LOX, 15-oxo-EDE can effectively reduce the production of these pro-inflammatory molecules, suggesting its potential as a therapeutic agent for managing inflammatory diseases.[3]

Quantitative Inhibition Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Currently, the publicly available data for 15-oxo-EDE is specific to its action on 5-lipoxygenase.

| Inhibitor | Lipoxygenase Isoform | Source / Assay System | IC₅₀ Value | Reference |

| 15-oxo-11Z,13E-eicosadienoic acid | 5-Lipoxygenase (5-LO) | Rat Basophilic Leukemia (RBL-1) Cells | 55 µM | [2][3] |

Experimental Protocol: Spectrophotometric Lipoxygenase Inhibition Assay

The most common method for determining lipoxygenase inhibition is a spectrophotometric assay that measures the formation of conjugated dienes from a PUFA substrate like linoleic or arachidonic acid.[9] The following protocol is a generalized methodology synthesized from established procedures.[9][10]

Principle

Lipoxygenase catalyzes the insertion of molecular oxygen into a PUFA containing a cis,cis-1,4-pentadiene structure. This reaction converts the pentadiene into a conjugated cis,trans-diene hydroperoxide, which strongly absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

Materials and Reagents

-

Enzyme: Purified lipoxygenase (e.g., soybean 15-LOX, human recombinant 5-LOX).

-

Buffer: 0.1 M HEPES or 0.2 M Borate buffer, pH adjusted as required for the specific enzyme (typically pH 7.4-9.0).[9][10]

-

Substrate: Linoleic acid or arachidonic acid solution (e.g., 250 µM).[9]

-

Inhibitor: 15-oxo-EDE dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution. Serial dilutions are prepared from this stock.

-

Solvent Control: The same solvent used to dissolve the inhibitor (e.g., DMSO).

-

Equipment: UV-Vis spectrophotometer, quartz cuvettes or UV-transparent microplate, pipettes.

Procedure

-

Reagent Preparation: Prepare all buffer, substrate, and enzyme solutions. The enzyme solution should be kept on ice.[9]

-

Assay Setup: In a quartz cuvette or microplate well, combine the buffer, the inhibitor solution (or solvent for control), and the enzyme solution.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C) to allow for the interaction between the enzyme and the inhibitor.

-

Reaction Initiation: Start the reaction by adding the substrate solution to the mixture.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for both the control and inhibitor-containing reactions.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for the spectrophotometric lipoxygenase inhibition assay.

Conclusion and Future Directions

15-oxo-11Z,13E-eicosadienoic acid is an oxylipin with confirmed inhibitory activity against 5-lipoxygenase, a critical enzyme in the inflammatory cascade. While the current quantitative data is limited, its demonstrated bioactivity warrants further investigation. Future research should focus on:

-

Broadening the Inhibition Profile: Determining the IC₅₀ values of 15-oxo-EDE against other key lipoxygenase isoforms (e.g., 12-LOX, 15-LOX) to understand its selectivity.

-

Mechanism of Inhibition: Conducting kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, mixed).

-

Cell-Based and In Vivo Studies: Validating the anti-inflammatory effects of 15-oxo-EDE in relevant cellular and animal models of inflammation.

A deeper understanding of the structure-activity relationship and inhibitory profile of 15-oxo-EDE will be invaluable for the scientific community and professionals in drug development, potentially paving the way for new anti-inflammatory agents.

References

- 1. Lipoxygenase Investigations Lead to the Discovery of Potent Inhibitors and their Mechanisim of Action [escholarship.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. 15-oxo-11Z,13E-eicosadienoic acid | Benchchem [benchchem.com]

- 4. 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15-oxo-Eicosadienoic Acid (15-oxo-EDE) in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-oxo-Eicosadienoic acid (15-oxo-EDE) is an oxidized lipid mediator derived from the enzymatic oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). As a member of the oxylipin family, 15-oxo-EDE is emerging as a bioactive molecule with significant roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of 15-oxo-EDE's role in metabolic pathways, its synthesis, and its potential as a therapeutic target. While research on 15-oxo-EDE is less extensive than its tetra-unsaturated analog, 15-oxo-eicosatetraenoic acid (15-oxo-ETE), this document compiles the available data on 15-oxo-EDE and extrapolates potential mechanisms based on the well-documented activities of structurally related compounds.

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play critical roles in regulating inflammation, immune responses, and metabolic homeostasis. 15-oxo-EDE, characterized by a keto group at the 15th carbon and conjugated double bonds, is a metabolite that has garnered interest for its potential biological activities.[1] Its structural features suggest that it may interact with various cellular targets to modulate metabolic and inflammatory signaling cascades. This guide will delve into the known synthesis, metabolic fate, and biological functions of 15-oxo-EDE, with a particular focus on its implications for metabolic pathways.

Synthesis and Metabolism of 15-oxo-EDE

15-oxo-EDE is synthesized from its precursor, 15-HEDE, through an oxidation reaction. In biological systems, this conversion is catalyzed by dehydrogenases.[2] For research and drug development purposes, 15-oxo-EDE can be synthesized chemically.

Enzymatic Synthesis

The primary route for the biological synthesis of 15-oxo-EDE involves the oxidation of 15-HEDE. While the specific enzymes responsible for the metabolism of 15-HEDE to 15-oxo-EDE are not as extensively characterized as those for 15-HETE, it is proposed that NAD⁺-dependent dehydrogenases, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), may play a role.[1][3]

Chemical Synthesis

For in vitro and in vivo studies, 15-oxo-EDE can be synthesized from 15-HEDE using various oxidizing agents.

Experimental Protocol: Chemical Synthesis of 15-oxo-EDE from 15-HEDE

Objective: To chemically synthesize 15-oxo-EDE by oxidizing 15-HEDE.

Materials:

-

15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE)

-

Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Appropriate solvent (e.g., acetone, dichloromethane)

-

Quenching agent (e.g., isopropanol for potassium permanganate)

-

Extraction solvent (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Dissolve 15-HEDE in a suitable solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent in the same solvent to the 15-HEDE solution with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent.

-

Acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain pure 15-oxo-EDE.

-

Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.[1]

Role in Metabolic Pathways and Cellular Signaling

The biological activities of 15-oxo-EDE are primarily attributed to its ability to modulate key enzymatic and signaling pathways involved in inflammation and cellular metabolism. Much of the current understanding of its signaling roles is inferred from studies on the structurally similar and more extensively researched compound, 15-oxo-ETE.

Inhibition of 5-Lipoxygenase (5-LO)

One of the most well-documented activities of 15-oxo-EDE is its inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] By inhibiting 5-LO, 15-oxo-EDE can potentially reduce the production of leukotrienes and thereby exert anti-inflammatory effects.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ for 5-LO Inhibition | 55 µM | RBL-1 cells | [2] |

Table 1: Quantitative data on the inhibition of 5-lipoxygenase by 15-oxo-EDE.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

Objective: To determine the inhibitory effect of 15-oxo-EDE on 5-lipoxygenase activity.

Materials:

-

Recombinant human 5-lipoxygenase (5-LO)

-

Arachidonic acid (substrate)

-

15-oxo-EDE (test compound)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing ATP and CaCl₂)

-

Spectrophotometer or plate reader

Methodology:

-

Prepare a reaction mixture containing the assay buffer and 5-LO enzyme.

-

Add varying concentrations of 15-oxo-EDE (dissolved in a suitable solvent like ethanol or DMSO) to the reaction mixture. Include a vehicle control without the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Monitor the formation of the 5-LO product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

-

Calculate the initial reaction rates for each concentration of 15-oxo-EDE.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value.

Modulation of NF-κB and Nrf2 Signaling Pathways (Inferred from 15-oxo-ETE)

Studies on 15-oxo-ETE have shown that it can modulate key inflammatory and antioxidant signaling pathways. Given the structural similarity, it is plausible that 15-oxo-EDE may exert similar effects.

-

Inhibition of NF-κB Pathway: 15-oxo-ETE has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[3] This inhibition is thought to occur through the direct interaction of the electrophilic α,β-unsaturated ketone moiety with critical cysteine residues in components of the NF-κB signaling cascade, such as IKKβ.

-

Activation of Nrf2 Pathway: 15-oxo-ETE can activate the Nrf2 antioxidant response pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by electrophilic compounds like 15-oxo-ETE leads to the upregulation of enzymes involved in detoxification and redox homeostasis.

Figure 1: Inferred inhibitory effect of 15-oxo-EDE on the NF-κB signaling pathway.

References

- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 15-oxo-11Z,13E-eicosadienoic acid from 15-HEDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) from its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). Both chemical and enzymatic methodologies are presented to offer flexibility depending on available resources and desired product specifications. Additionally, this guide summarizes key quantitative data related to the biological activity of 15-oxo-EDE and its analogs and illustrates its primary signaling pathway.

Introduction

15-oxo-11Z,13E-eicosadienoic acid is an oxidized lipid mediator belonging to the family of oxylipins.[1] It is formed in vivo through the oxidation of 15-HEDE. This molecule and its analogs, such as 15-oxo-eicosatetraenoic acid (15-oxo-ETE), have garnered significant interest due to their biological activities, which include anti-inflammatory and anti-proliferative effects.[2] These effects are partly mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis and glucose metabolism.[3] The ability to synthesize 15-oxo-EDE is crucial for further investigation into its therapeutic potential.

Data Presentation

The following table summarizes key quantitative data for 15-oxo-EDE and the related, well-studied analog 15-oxo-ETE. This data is essential for designing experiments and understanding the potency of these compounds.

| Compound | Parameter | Value | Cell Line/System | Reference |

| 15-oxo-EDE | IC₅₀ (5-Lipoxygenase Inhibition) | 55 µM | RBL-1 cells | |

| 15-oxo-ETE | IC₅₀ (Cell Proliferation Inhibition) | 2.1 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [4] |

| 15-oxo-ETE | Effective Concentration (HO-1 Induction) | 25-50 µM | THP-1 cells | [1] |

| 15-oxo-ETE | Cellular Production (from exogenous 15(S)-HETE) | 3 pmol/10⁶ cells | R15L cells | [5] |

| 15-oxo-ETE | Cellular Production (from Arachidonic Acid) | 40 pmol/10⁶ cells | R15L cells | [5] |

Experimental Protocols

Two distinct methods for the synthesis of 15-oxo-EDE from 15-HEDE are detailed below: chemical oxidation and enzymatic conversion.

Protocol 1: Chemical Oxidation of 15-HEDE

This protocol describes a general method for the oxidation of the secondary alcohol in 15-HEDE to a ketone using a mild oxidizing agent.

Materials:

-

15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Argon or Nitrogen gas

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 15-HEDE in anhydrous dichloromethane (DCM).

-

Addition of Oxidizing Agent: To the stirred solution, add Dess-Martin Periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 15-oxo-11Z,13E-eicosadienoic acid.[6]

-

Storage: Store the purified product under an inert gas at -80°C to prevent degradation.[6]

Protocol 2: Enzymatic Synthesis using 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

This protocol utilizes the specific enzymatic activity of 15-PGDH to catalyze the oxidation of 15-HEDE. This method offers high selectivity and avoids harsh chemical reagents.

Materials:

-

15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE)

-

Recombinant human 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Tris-HCl buffer (50 mM, pH 7.9)

-

Methanol, ice-cold

-

Dichloromethane

-

Internal standard (e.g., d₈-15(S)-HETE for quantification)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas for evaporation

-

Incubator or water bath at 37°C

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 7.9), the desired concentration of 15-HEDE, and 400 µM NAD⁺.

-

Enzyme Addition: Initiate the reaction by adding recombinant human 15-PGDH to the mixture.

-

Incubation: Incubate the reaction at 37°C. Reaction times are typically short and should be optimized (e.g., 5-30 minutes).

-

Reaction Quenching: Stop the reaction by adding two volumes of ice-cold methanol. If using an internal standard for quantification, add it at this stage.

-

Extraction: Extract the lipid products by adding a suitable organic solvent such as dichloromethane. Vortex the mixture and centrifuge to separate the phases.

-

Solvent Evaporation: Transfer the lower organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Purification: Reconstitute the dried extract in a minimal amount of a suitable solvent and purify using reversed-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[6]

-

Analysis and Storage: The final product can be analyzed by mass spectrometry. Store the purified 15-oxo-EDE at -80°C under an inert atmosphere.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the straightforward conversion of 15-HEDE to 15-oxo-EDE through an oxidation reaction.

Caption: Synthesis of 15-oxo-EDE from 15-HEDE.

Signaling Pathway of 15-oxo-EDE

15-oxo-EDE and its analogs exert their biological effects primarily through the activation of the nuclear receptor PPARγ, leading to the regulation of target gene expression.

Caption: PPARγ signaling pathway activated by 15-oxo-EDE.

References

- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-oxo-11Z,13E-eicosadienoic acid | Benchchem [benchchem.com]

Application Notes and Protocols for High-Resolution Mass Spectrometry Detection of 15-oxo-EDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-oxo-eicosadienoic acid (15-oxo-EDE) is a bioactive lipid mediator derived from the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE). As an oxylipin, 15-oxo-EDE is implicated in various physiological and pathological processes, including inflammation and cellular signaling. Accurate and sensitive detection and quantification of 15-oxo-EDE in biological matrices are crucial for understanding its roles in health and disease, and for the development of novel therapeutics. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the selective and sensitive analysis of 15-oxo-EDE.

This document provides detailed application notes and experimental protocols for the detection and quantification of 15-oxo-EDE using LC-HRMS.

Signaling Pathways Involving 15-oxo-EDE

15-oxo-EDE has been shown to modulate key signaling pathways involved in inflammation and cell survival. One of the primary mechanisms of action for oxylipins is the regulation of inflammatory responses. The precursor of 15-oxo-EDE, 15(S)-HETE, has been demonstrated to activate the PI3K-Akt signaling pathway[1]. This pathway is a central regulator of cell growth, proliferation, and survival. Furthermore, the PI3K/Akt pathway is known to influence the activity of the transcription factor NF-κB, a master regulator of inflammatory gene expression. The following diagram illustrates the proposed signaling cascade.

Caption: Proposed signaling pathway of 15-oxo-EDE.

Experimental Workflow for 15-oxo-EDE Detection

The overall workflow for the analysis of 15-oxo-EDE from biological samples involves sample preparation, including extraction and purification, followed by LC-HRMS analysis and data processing.

Caption: General workflow for 15-oxo-EDE analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of 15-oxo-EDE from Plasma

This protocol is adapted from general methods for the extraction of oxylipins from biological fluids.

Materials:

-

Human plasma

-

Internal Standard (IS): 15(S)-HETE-d8 or other suitable deuterated analog

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Wash the cartridge with 1 mL of 15% methanol in water to remove less hydrophobic impurities.

-

-

Elution: Elute the 15-oxo-EDE and other lipids with 1 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-HRMS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 0-2 min: 30% B2-15 min: 30-95% B15-18 min: 95% B18-18.1 min: 95-30% B18.1-22 min: 30% B |

High-Resolution Mass Spectrometry (HRMS) Method

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) equipped with a heated electrospray ionization (HESI) source.

HRMS Parameters (Negative Ion Mode):

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Sheath Gas Flow Rate | 40 arbitrary units |

| Auxiliary Gas Flow Rate | 10 arbitrary units |

| Capillary Temperature | 320°C |

| Full Scan Resolution | 70,000 |

| Full Scan Range (m/z) | 100 - 500 |

| MS/MS Resolution | 17,500 |

| Collision Energy (HCD) | 20, 30, 40 (stepped) |

| Monitored Ion (precursor) | m/z 321.2435 [M-H]⁻ |

Data Presentation

Quantitative Data

The following table summarizes typical performance characteristics for the quantification of 15-oxo-EDE by LC-HRMS. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | 15-oxo-EDE |

| Precursor Ion (m/z) | 321.2435 [M-H]⁻ |

| Major Fragment Ions (m/z) | 277.2, 207.1, 303.2[2] |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | > 85% |

HRMS Fragmentation Data

High-resolution MS/MS analysis is essential for the confident identification of 15-oxo-EDE. The fragmentation pattern provides structural information that confirms the identity of the analyte. The expected accurate masses of the precursor and major fragment ions are listed below.

| Ion | Formula | Calculated m/z |

| [M-H]⁻ | C₂₀H₃₃O₃⁻ | 321.2435 |

| [M-H-CO₂]⁻ | C₁₉H₃₃O⁻ | 277.2537 |

| Fragment 1 | C₁₂H₁₉O₂⁻ | 207.1391 |

| [M-H-H₂O]⁻ | C₂₀H₃₁O₂⁻ | 303.2329 |

Conclusion

The methods described in these application notes provide a robust and sensitive approach for the detection and quantification of 15-oxo-EDE in biological samples using high-resolution mass spectrometry. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and signaling pathway information, will be valuable for researchers and scientists in the fields of lipidomics, inflammation, and drug development. The use of HRMS ensures high specificity and accuracy, which are critical for the reliable measurement of this important bioactive lipid.

References

Application Notes and Protocols for the Extraction of 15-oxo-EDE from Biological Tissues and Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-oxo-eicosatetraenoic acid (15-oxo-ETE or 15-oxo-EDE) is a bioactive lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As a member of the eicosanoid family, 15-oxo-EDE plays a significant role in various physiological and pathological processes, including inflammation. It has been identified as a vital anti-inflammatory mediator that can activate anti-inflammatory signaling pathways and down-regulate pro-inflammatory cytokines.[1] Given its biological importance, accurate and reproducible methods for its extraction and quantification from complex biological matrices are crucial for advancing research and drug development.

These application notes provide detailed protocols for the extraction of 15-oxo-EDE from common biological samples such as plasma, urine, and tissues, followed by quantitative analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 15-oxo-EDE Formation and Action

15-oxo-EDE is synthesized from arachidonic acid (AA) via the 15-lipoxygenase-1 (15-LOX-1) pathway.[1] 15-LOX-1 converts AA into 15-HETE, which is subsequently oxidized by 15-PGDH to form 15-oxo-EDE.[2] This lipid mediator then exerts its biological effects, notably through the modulation of inflammatory responses.

Principles of Extraction

The extraction of lipid mediators like 15-oxo-EDE from biological samples is essential to remove interfering substances such as proteins and salts, and to concentrate the analyte prior to analysis. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

-

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent (e.g., C18 silica) packed in a cartridge to selectively retain the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. SPE is widely used for eicosanoid preparation due to its potential for high extraction yields (often above 90%), selectivity, and cost-effectiveness.[3]

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent (e.g., ethyl acetate, hexane). The lipid-soluble 15-oxo-EDE partitions into the organic layer, which is then collected, evaporated, and reconstituted for analysis.

Experimental Protocols

Note: All biological samples should be treated with a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) immediately after collection to prevent ex-vivo eicosanoid generation.[4] Samples should be processed on ice.

Protocol 1: Solid-Phase Extraction (SPE) of 15-oxo-EDE from Plasma/Serum

This protocol is adapted from general methods for eicosanoid extraction from plasma and serum. C18 reverse-phase cartridges are recommended.

Methodology:

-

Sample Preparation: To 1 mL of plasma or serum, add an appropriate internal standard (e.g., a deuterated analog of 15-oxo-EDE).

-

Acidification: Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl.[4] Let the sample sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[4]

-

SPE Cartridge Conditioning: Prepare a C18 SPE cartridge by washing it sequentially with 20 mL of ethanol and 20 mL of deionized water.[4]

-

Sample Loading: Apply the acidified supernatant to the conditioned C18 cartridge. A flow rate of about 0.5 mL/minute is recommended.[4]

-

Washing: Wash the cartridge sequentially to remove polar interferences:

-

Elution: Elute the 15-oxo-EDE from the cartridge with 10 mL of ethyl acetate.[4]

-